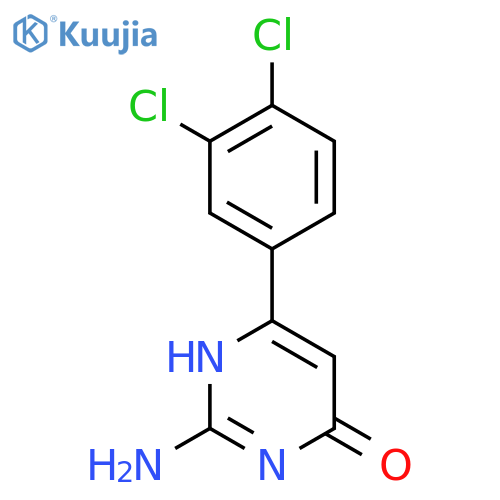Cas no 98305-86-3 (4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)-)
2-アミノ-6-(3,4-ジクロロフェニル)-4(1H)-ピリミジノンは、ピリミジノン骨格を有する有機化合物であり、医薬品中間体や生物活性物質の合成において重要な役割を果たします。3,4-ジクロロフェニル基とアミノ基の導入により、分子の極性や反応性が調整されており、医薬品開発における構造最適化に有用です。特に、酵素阻害剤や受容体リガンドとしての応用が期待されるほか、高い化学的安定性と選択的反応性を兼ね備えているため、精密有機合成における多様な変換が可能です。その特異的な分子構造は、創薬化学分野での新規リード化合物探索に適した特性を有しています。

98305-86-3 structure
商品名:4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)-
CAS番号:98305-86-3
MF:C10H7N3OCl2
メガワット:256.088
CID:4374039
4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)- 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)-
-
4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11961634-10.0g |
2-amino-6-(3,4-dichlorophenyl)-3,4-dihydropyrimidin-4-one |
98305-86-3 | 95% | 10.0g |
$3633.0 | 2022-11-29 | |
| Enamine | EN300-11961634-5.0g |
2-amino-6-(3,4-dichlorophenyl)-3,4-dihydropyrimidin-4-one |
98305-86-3 | 95% | 5.0g |
$2890.0 | 2022-11-29 | |
| Enamine | EN300-11961634-1.0g |
2-amino-6-(3,4-dichlorophenyl)-3,4-dihydropyrimidin-4-one |
98305-86-3 | 95% | 1.0g |
$1101.0 | 2022-11-29 | |
| Enamine | EN300-11961634-2.5g |
2-amino-6-(3,4-dichlorophenyl)-3,4-dihydropyrimidin-4-one |
98305-86-3 | 95% | 2.5g |
$2280.0 | 2022-11-29 |
4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)- 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
98305-86-3 (4(1H)-Pyrimidinone, 2-amino-6-(3,4-dichlorophenyl)-) 関連製品
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
